2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep gram-scale processes starting from commercially available precursors. For example, a similar compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, was prepared through a series of steps including O- and N-protection and iodination, indicating the complexity and precision required in synthesizing such molecules (Lentini et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this category is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and 2D NMR spectroscopy, as well as ESI-MS and HRMS. These techniques ensure the accurate identification and structural elucidation of the synthesized compound (Lentini et al., 2019).
Chemical Reactions and Properties
Compounds like 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid undergo various chemical reactions, including esterification and protection of amine and thiol groups. These reactions are crucial for modifying the compound's properties for specific applications, such as the synthesis of key intermediates in pharmaceutical development (Qin et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are important for their application in synthesis and formulation. However, specific studies focusing on the physical properties of 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid were not identified in the search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical agents, stability under various conditions, and potential for further functionalization, are key for the application of these compounds in synthesis and drug development. Studies like those conducted by Kitagawa et al. (2004) on related compounds provide insights into these aspects through the synthesis and modification of 2-amino-3-(heteroaryl)propanoic acids, showing the versatility and potential for chemical modifications of these molecules (Kitagawa et al., 2004).
Scientific Research Applications
Conformational Analysis
2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid and its analogs have been studied for their conformational properties. For instance, a thiophene analogue of propanolol, 3-tert-butylamino-1-thienyloxy-2-propanol, demonstrated similar biological activity due to its conformational structure, as investigated through molecular mechanics and semiempirical calculations (Corral et al., 1990).
Synthesis Processes
Significant research has focused on the synthesis of various derivatives of 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid. For example, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was synthesized from commercially available l-DOPA (Lentini et al., 2019).
Application in Drug Design
This compound and its derivatives have applications in drug design. Sequential Ugi reaction and Staudinger/aza-Wittig cyclization have been used to create enantiomerically pure compounds useful for new drug design (Lecinska et al., 2010).
Organic Sensitizer in Solar Cells
In the field of renewable energy, derivatives of thiophene, including 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid, have been used as organic sensitizers in solar cells. These sensitizers have shown high incident photon to current conversion efficiency (Kim et al., 2006).
Enzymatic Desymmetrization
The compound has also been involved in enzymatic desymmetrization processes, proving valuable for preparing chiral building blocks for a variety of α-substituted alanine derivatives (Tsuji et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQSLARNSCAXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid | |
CAS RN |
109007-59-2 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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